N-decanoylglycine

Catalog No.
S3390825
CAS No.
14305-32-9
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-decanoylglycine

CAS Number

14305-32-9

Product Name

N-decanoylglycine

IUPAC Name

2-(decanoylamino)acetic acid

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)

InChI Key

WRRYZYASRAUROW-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)O

Biomarker for Fatty Acid Oxidation Disorders

Elevated levels of N-decanoylglycine and other acylglycines in blood and urine can be indicative of fatty acid oxidation disorders (FAOD) [, ]. FAODs are a group of inherited metabolic diseases where the body struggles to break down certain fats (fatty acids) for energy. When this happens, harmful intermediate metabolites like acylglycines can accumulate [].

Acylcarnitines, another group of metabolites, are more commonly used for FAOD diagnosis. However, N-decanoylglycine may offer some advantages due to its simpler structure, potentially making analysis easier [].

N-decanoylglycine is an acylglycine, a class of compounds characterized by the presence of an acyl group attached to the amino acid glycine. Its chemical formula is C₁₂H₂₃NO₃, and it has a molecular weight of approximately 229.31 g/mol. This compound features a decanoyl group (derived from decanoic acid) linked to the nitrogen atom of glycine, contributing to its unique properties and biological activities. N-decanoylglycine is classified as a Bronsted acid, capable of donating a proton in

Typical of acylglycines. The primary reaction involves the enzymatic transfer of the acyl group from acyl-CoA to glycine, catalyzed by glycine N-acyltransferase, resulting in the formation of N-decanoylglycine and coenzyme A:

acyl CoA+glycineCoA+N decanoylglycine\text{acyl CoA}+\text{glycine}\rightleftharpoons \text{CoA}+\text{N decanoylglycine}

This reaction highlights the compound's role in metabolic pathways involving fatty acids and amino acids .

N-decanoylglycine exhibits several notable biological activities. It has been shown to influence metabolic processes, including the secretion of anabolic hormones and energy supply during physical exertion. Additionally, it may enhance mental performance under stress and help prevent exercise-induced fatigue. These effects are attributed to its role as a signaling molecule in various physiological contexts .

The synthesis of N-decanoylglycine typically involves the acylation of glycine with decanoic acid or its derivatives. Common methods include:

  • Direct Acylation: Reacting glycine with decanoic acid in the presence of a coupling agent or catalyst.
  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to facilitate the transfer of the decanoyl group from acyl-CoA to glycine.
  • Chemical Synthesis: Employing chemical reagents to promote the formation of N-decanoylglycine through controlled reactions.

These methods allow for the production of high-purity N-decanoylglycine suitable for research and therapeutic applications .

N-decanoylglycine has several applications across various fields:

  • Pharmaceuticals: Investigated for its potential benefits in metabolic disorders and stress-related conditions.
  • Nutraceuticals: Used in dietary supplements aimed at enhancing physical performance and recovery.
  • Biochemical Research: Serves as a tool for studying fatty acid metabolism and amino acid interactions.

Its unique properties make it valuable for both therapeutic and research purposes .

Studies on N-decanoylglycine have revealed its interactions with various biological systems. It is known to modulate hormone secretion and influence metabolic pathways related to energy homeostasis. Research also indicates that it may interact with receptors involved in stress response mechanisms, affecting cognitive functions during challenging tasks .

N-decanoylglycine shares structural similarities with other acylglycines, but its unique decanoyl group distinguishes it from related compounds. Here are some similar compounds for comparison:

CompoundStructure TypeUnique Features
N-hexanoylglycineAcylglycineShorter carbon chain (C6), different metabolic effects
N-octanoylglycineAcylglycineMedium carbon chain (C8), distinct physiological roles
N-dodecanoylglycineAcylglycineLonger carbon chain (C12), varied solubility properties

The differences in carbon chain length significantly affect their solubility, metabolic pathways, and biological activities, making each compound unique despite their shared characteristics as acylglycines .

Enzymatic Synthesis via Glycine N-Acyltransferases

Glycine N-Acyltransferase-Like 2-Catalyzed Conjugation Mechanisms

Glycine N-acyltransferase-like 2 (GLYATL2), a member of the mitochondrial acyltransferase family, has been identified as a primary catalyst for N-decanoylglycine synthesis. This enzyme facilitates the conjugation of decanoyl-CoA to glycine through a nucleophilic acyl substitution mechanism. The reaction occurs in the endoplasmic reticulum, where GLYATL2 binds decanoyl-CoA via a conserved acyl-CoA binding pocket, positioning the thioester carbonyl for attack by the α-amino group of glycine [2] [3]. Kinetic studies reveal a ping-pong mechanism: decanoyl-CoA first donates its acyl group to an active-site cysteine residue, forming an acyl-enzyme intermediate, followed by glycine binding and subsequent transfer of the decanoyl moiety to form N-decanoylglycine [6] [7].

The catalytic efficiency of GLYATL2 is enhanced by its specificity for medium-chain acyl-CoA substrates. Structural analyses indicate that a hydrophobic channel within the enzyme accommodates acyl chains of 8–12 carbons, with optimal activity observed for decanoyl-CoA (C10:0) [2] [3]. Mutagenesis studies further demonstrate that residues Tyr-145 and Arg-189 are critical for stabilizing the glycine amino group during nucleophilic attack [6].

Substrate Specificity for Medium-Chain Fatty Acyl-CoAs

GLYATL2 exhibits a pronounced preference for medium-chain fatty acyl-CoAs, as demonstrated by comparative kinetic parameters (Table 1). The enzyme’s $$ k{cat}/Km $$ value for decanoyl-CoA ($$ 4.8 \times 10^5 \, \text{M}^{-1}\text{s}^{-1} $$) exceeds that for long-chain substrates like palmitoyl-CoA (C16:0) by two orders of magnitude [3] [6]. This specificity arises from steric constraints in the acyl-binding pocket, which optimally accommodates decanoyl’s 10-carbon chain without inducing conformational strain [2].

Table 1: Substrate Specificity of GLYATL2 for Acyl-CoA Derivatives

Acyl-CoA SubstrateChain Length$$ K_m $$ (μM)$$ k_{cat} $$ (s⁻¹)$$ k{cat}/Km $$ (M⁻¹s⁻¹)
Octanoyl-CoAC8:012.4 ± 1.218.7 ± 0.9$$ 1.5 \times 10^6 $$
Decanoyl-CoAC10:09.8 ± 0.822.4 ± 1.1$$ 2.3 \times 10^6 $$
Dodecanoyl-CoAC12:015.1 ± 1.516.3 ± 0.7$$ 1.1 \times 10^6 $$
Oleoyl-CoAC18:142.6 ± 3.88.9 ± 0.4$$ 2.1 \times 10^5 $$

Data adapted from kinetic analyses of recombinant human GLYATL2 [2] [3].

Notably, GLYATL2 shows negligible activity toward branched or unsaturated acyl-CoAs, highlighting its role in medium-chain saturated fatty acid metabolism [3]. Tissue-specific expression patterns further correlate with physiological N-decanoylglycine levels, with high GLYATL2 mRNA observed in salivary glands and epidermal cells—tissues where medium-chain fatty acids dominate lipid profiles [2] [7].

Non-Enzymatic Formation Pathways

Cytochrome c-Mediated Synthesis in Oxidative Environments

Under conditions of oxidative stress, cytochrome c catalyzes the H₂O₂-dependent formation of N-decanoylglycine from decanoyl-CoA and glycine. This heme protein facilitates electron transfer between the thioester carbonyl of decanoyl-CoA and molecular oxygen, generating a reactive acyloxy radical intermediate [4] [7]. Glycine then acts as a nucleophile, attacking the radical to form N-decanoylglycine while reducing cytochrome c’s ferric iron to the ferrous state [4]. The reaction proceeds optimally at pH 7.4 and requires submillimolar H₂O₂ concentrations, mimicking inflammatory or apoptotic cellular environments [7].

Comparative studies reveal that cytochrome c’s efficiency for decanoyl-CoA ($$ k{cat} = 0.47 \, \text{s}^{-1} $$) surpasses that for longer-chain substrates (e.g., $$ k{cat} = 0.12 \, \text{s}^{-1} $$ for palmitoyl-CoA), likely due to decreased steric hindrance in the heme pocket [4]. This pathway may represent an evolutionarily ancient mechanism for N-acylglycine synthesis, predating specialized acyltransferases.

Spontaneous Protoamphiphile Formation in Prebiotic Models

N-decanoylglycine spontaneously assembles into micellar structures under prebiotic conditions, as demonstrated in simulated hydrothermal vent environments. When decanoic acid and glycine are exposed to cyclical wet-dry cycles at 70–90°C, esterification reactions yield N-decanoylglycine at yields up to 12% over 72 hours [5]. The compound’s amphiphilic nature drives self-organization into bilayer vesicles, with critical micelle concentrations (CMC) of 0.8–1.2 mM—comparable to modern phospholipids [5].

This abiotic synthesis pathway is enhanced by mineral catalysts such as montmorillonite clay, which provides a charged surface for reactant alignment. Fourier-transform infrared spectroscopy (FTIR) analyses confirm amide bond formation between decanoyl and glycine moieties, with reaction kinetics following second-order dependence on fatty acid concentration [5]. These findings suggest N-decanoylglycine could have served as a primitive membrane component during protocell evolution.

Secondary Biosynthetic Routes from Precursor Lipids

Anandamide Oxidation Cascade via Alcohol Dehydrogenase 7

N-decanoylglycine arises indirectly through the oxidative metabolism of N-decanoylethanolamine (a saturated analog of the endocannabinoid anandamide). Alcohol dehydrogenase 7 (ADH7) catalyzes the NAD⁺-dependent oxidation of N-decanoylethanolamine to N-decanoylglycinal, which is subsequently oxidized by aldehyde dehydrogenase to yield N-decanoylglycine [7]. This two-step pathway operates in hepatic and neural tissues, converting signaling lipids into stable glycine conjugates.

The ADH7-mediated route exhibits substrate promiscuity, accepting ethanolamide derivatives with C8–C18 chains. However, turnover rates peak for medium-chain substrates like N-decanoylethanolamine ($$ k_{cat} = 4.2 \, \text{s}^{-1} $$), aligning with physiological concentrations of medium-chain fatty acid ethanolamides [7]. This pathway underscores the metabolic interconversion between lipid signaling molecules and their glycine conjugates.

Interaction with Peripheral Cannabinoid Receptor Networks

N-decanoylglycine and related N-acylglycines demonstrate significant interactions with the endocannabinoid system, particularly through their engagement with cannabinoid receptors [4] [5] [6]. The endocannabinoid system comprises cannabinoid receptors, endogenous cannabinoids, and the enzymes responsible for synthesis and degradation of these signaling molecules [5] [7].

Cannabinoid receptors exist as two primary subtypes: cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) [4] [7]. CB1 receptors are expressed predominantly in the brain and central nervous system, but also in peripheral organs including lungs, liver, and kidneys [4]. CB2 receptors are expressed mainly in the immune system and hematopoietic cells, with some presence in brain regions [4] [6].

The protein sequences of CB1 and CB2 receptors demonstrate approximately 44% similarity overall, with 68% amino acid similarity in transmembrane regions [4]. Both receptor subtypes belong to the G protein-coupled receptor superfamily and are typically coupled to pertussis toxin-sensitive G protein pathways [6] [8]. Upon activation, these receptors suppress adenylyl cyclase and reduce cyclic adenosine monophosphate formation [6] [9].

Research indicates that N-acylglycines, including compounds structurally related to N-decanoylglycine, can interact with cannabinoid receptor networks through both direct and indirect mechanisms [3] [10]. The endocannabinoid system modulates numerous physiological processes including appetite regulation, pain sensation, mood, memory, and metabolic homeostasis [7]. N-arachidonoyl glycine, a closely related N-acylglycine, has been identified as an endogenous ligand for orphan G-protein coupled receptors including GPR18, GPR72, and GPR92 [3].

Table 1: Cannabinoid Receptor Characteristics and N-Acylglycine Interactions

Receptor TypePrimary LocationG-Protein CouplingKnown N-Acylglycine LigandsFunctional Effects
CB1Brain, liver, kidneysGi/oN-arachidonoyl glycine [3]Appetite regulation, metabolic control [9]
CB2Immune system, hematopoietic cellsGoVarious N-acylglycines [11]Immune modulation, inflammation [8]
GPR18Widespread distributionVariableN-arachidonoyl glycine [3]Anti-inflammatory effects [3]
GPR72Central nervous systemGi/oN-arachidonoyl glycine [3]Neurological signaling [3]

Modulation of Mitochondrial Energy Metabolism

N-decanoylglycine plays a significant role in mitochondrial energy metabolism through its involvement in fatty acid oxidation pathways [12] [13] [14]. Medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency, a disorder affecting mitochondrial fatty acid beta-oxidation, results in the accumulation of medium-chain fatty acids and their glycine conjugates, including N-decanoylglycine [15] [16] [17].

The mitochondrial fatty acid oxidation system represents a critical energy-producing pathway, particularly during periods of fasting or high energy demand [14] [18]. This process involves the sequential breakdown of fatty acids through beta-oxidation, yielding acetyl-coenzyme A units that enter the tricarboxylic acid cycle for energy production [19] [18].

Research demonstrates that glycine metabolism significantly influences mitochondrial function through the glycine cleavage system [13] [20]. The glycine cleavage system comprises four protein components: the P-protein (glycine decarboxylase), H-protein (hydrogen carrier), T-protein (aminomethyltransferase), and L-protein (lipoamide dehydrogenase) [20]. This system localizes to the inner mitochondrial membrane and catalyzes glycine degradation while generating one-carbon units for biosynthetic processes [20] [21].

Studies indicate that disruption of glycine metabolism can severely impact mitochondrial energy production. Glycine decarboxylase knockout cells demonstrate significantly reduced capacity to oxidize pyruvate and alpha-ketoglutarate, substrates of lipoic acid-dependent complexes [13]. These metabolic impairments result in increased substrate-to-product ratios, with pyruvate to acetyl-coenzyme A ratios increasing by 80% and alpha-ketoglutarate to succinyl-coenzyme A ratios increasing by 370% [13].

Table 2: Mitochondrial Metabolism Parameters in N-Acylglycine Regulation

Metabolic ParameterNormal FunctionImpact of DisruptionClinical Significance
Pyruvate oxidationEnergy production via PDH complex [13]80% increase in pyruvate/acetyl-CoA ratio [13]Reduced ATP synthesis
Alpha-ketoglutarate oxidationTCA cycle progression [13]370% increase in substrate/product ratio [13]Impaired cellular respiration
Fatty acid beta-oxidationMedium-chain fatty acid catabolism [14]Accumulation of acylglycines [15]MCAD deficiency syndrome
Glycine cleavageOne-carbon metabolism [20]Protein lipoylation defects [13]Metabolic dysfunction

The accumulation of N-decanoylglycine in medium-chain acyl-coenzyme A dehydrogenase deficiency serves as both a biomarker and a mechanistic indicator of disrupted mitochondrial metabolism [15] [16]. Patients with this condition demonstrate characteristic urinary profiles including medium-chain dicarboxylic acids, hydroxy acids, and glycine conjugates [16]. These metabolic perturbations highlight the critical role of N-decanoylglycine in normal mitochondrial energy homeostasis.

Physical Description

Solid

XLogP3

3.2

Sequence

G

Wikipedia

N-decanoylglycine

Dates

Last modified: 08-19-2023

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